molecular formula C22H20ClN3O4S B2504351 N-{4-[1-(3-chlorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 852141-47-0

N-{4-[1-(3-chlorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2504351
CAS No.: 852141-47-0
M. Wt: 457.93
InChI Key: IHGFSNKAGSRGMB-UHFFFAOYSA-N
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Description

N-{4-[1-(3-Chlorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a pyrazoline-based sulfonamide derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with a 3-chlorobenzoyl group at position 1, a furan-2-yl moiety at position 5, and an ethanesulfonamide-functionalized phenyl ring at position 2. This compound belongs to a broader class of pyrazoline derivatives known for their diverse pharmacological activities, including antiviral, antimicrobial, and enzyme inhibitory properties . Its molecular structure integrates sulfonamide and benzoyl functionalities, which are critical for modulating solubility, target binding, and metabolic stability.

Properties

IUPAC Name

N-[4-[2-(3-chlorobenzoyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c1-2-31(28,29)25-18-10-8-15(9-11-18)19-14-20(21-7-4-12-30-21)26(24-19)22(27)16-5-3-6-17(23)13-16/h3-13,20,25H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGFSNKAGSRGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(3-chlorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the furan ring: The furan ring can be incorporated via a cyclization reaction.

    Attachment of the chlorobenzoyl group: This step involves the acylation of the pyrazole ring with 3-chlorobenzoyl chloride.

    Formation of the sulfonamide group: The final step involves the reaction of the intermediate with ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(3-chlorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-{4-[1-(3-chlorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[1-(3-chlorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Benzoyl vs. Sulfonyl Groups : The target compound’s 3-chlorobenzoyl group (C₆H₄Cl-C=O) increases lipophilicity compared to sulfonyl analogs (e.g., C₆H₄Cl-SO₂), which may enhance membrane permeability .
  • Furan vs. Fluorophenyl : The furan-2-yl substituent (C₄H₃O) in the target compound provides a heteroaromatic ring for π-π interactions, whereas fluorophenyl groups (e.g., 2-fluorophenyl in ) introduce electronegative atoms for hydrogen bonding .
  • Ethanesulfonamide Linker : This moiety is conserved across analogs, suggesting its role in enhancing solubility and binding to sulfonamide-sensitive targets like carbonic anhydrase .

Antiviral Activity:

  • Fluorophenyl-substituted analogs (e.g., ) may show enhanced activity against viral proteases due to fluorine’s electronegativity .

Enzyme Inhibition:

  • Benzenesulfonamide derivatives with phenolic substituents (e.g., 4-hydroxyphenyl) demonstrated carbonic anhydrase inhibition (IC₅₀: 12–45 nM) and cytotoxicity against cancer cell lines . The target compound’s lack of a hydroxyl group may reduce off-target cytotoxicity.
  • Pyrazolines with chlorophenyl groups (e.g., ) showed cholinesterase and monoamine oxidase inhibition, highlighting the scaffold’s versatility .

Physicochemical Properties

  • Thermal Stability : Pyrazoline derivatives with aryl substituents (e.g., ) exhibit high melting points (>300°C), suggesting the target compound may share similar thermal resilience due to rigid aromatic stacking.
  • Solubility : Sulfonamide groups generally improve aqueous solubility, but the target compound’s benzoyl moiety may reduce it compared to sulfonyl analogs .

Biological Activity

N-{4-[1-(3-chlorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a complex compound that exhibits significant biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several chemical reactions, including the formation of the pyrazole ring and the introduction of various functional groups. The compound is typically synthesized through a multi-step process involving:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate chalcones.
  • Introduction of the Furan Moiety : Achieved through cyclization reactions.
  • Sulfonamide Formation : Involves reacting the intermediate with sulfonyl chlorides.

These steps yield a compound with a unique structure that contributes to its biological efficacy.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

  • MCF7 (Breast Cancer) : Exhibited an IC50 value of 39.70 µM, indicating moderate potency.
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Demonstrated reduced viability with specific activation of caspases involved in apoptosis pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. The following findings were reported:

Microorganism Activity Method
Staphylococcus aureusInhibitory effectAgar diffusion test
Escherichia coliModerate inhibitionMIC determination

These results suggest that this compound possesses broad-spectrum antimicrobial properties which could be beneficial in treating infections caused by resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

  • Caspase Activation : The compound induces apoptosis through the activation of caspases, particularly caspase-3 and caspase-7, which are crucial for programmed cell death.
  • Enzyme Inhibition : It has been shown to inhibit key metabolic enzymes relevant to cancer proliferation, including acetylcholinesterase and carbonic anhydrase .
  • Antioxidant Activity : The furan moiety contributes to antioxidant properties, potentially reducing oxidative stress in cells.

Study 1: Cytotoxicity in Cancer Cell Lines

A study conducted by Toton et al. (2013) investigated the effects of this compound on MCF7 and MDA-MB-231 cells. The results indicated that the compound significantly decreased cell viability and induced apoptosis through caspase activation pathways.

Study 2: Antimicrobial Efficacy

Research published in 2024 focused on the antimicrobial evaluation of various sulfonamide derivatives, including our compound of interest. The study employed both agar diffusion and MIC methods to assess effectiveness against Gram-positive and Gram-negative bacteria. Results indicated promising activity against multiple strains, suggesting potential therapeutic applications in infectious diseases .

Q & A

What are the key steps in synthesizing this compound, and how can intermediates be characterized?

Basic
The synthesis typically involves multi-step reactions, starting with Claisen-Schmidt condensation to form the pyrazole ring, followed by sulfonamide coupling. Key intermediates are monitored using thin-layer chromatography (TLC) to track reaction progress, and structural confirmation is achieved via 1^1H/13^{13}C NMR spectroscopy . For example, highlights the use of temperature control (60–80°C) and polar aprotic solvents (e.g., DMF) to optimize cyclization steps.

Which spectroscopic techniques are critical for verifying the compound’s structure?

Basic
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the pyrazole ring’s dihydro configuration and sulfonamide group orientation. Infrared (IR) spectroscopy identifies carbonyl (C=O) and sulfonamide (S=O) stretches. Mass spectrometry (MS) validates the molecular ion peak . emphasizes coupling NMR data with elemental analysis to resolve ambiguities in aromatic proton environments.

What biological targets are associated with this compound’s sulfonamide moiety?

Basic
Sulfonamide groups are known to inhibit carbonic anhydrases and cyclooxygenases (COX). and suggest targeting enzymes like HDAC or kinases via hydrogen-bonding interactions with the sulfonamide’s NH and SO2_2 groups. Preliminary assays may involve enzyme inhibition studies using fluorogenic substrates .

How can reaction conditions be optimized to improve yield in large-scale synthesis?

Advanced
Flow chemistry () enables precise control of residence time and temperature, reducing side reactions. Design of Experiments (DoE) methodologies can statistically optimize parameters like solvent polarity (e.g., switching from DMF to acetonitrile) and catalyst loading. recommends maintaining pH 7–8 during cyclization to prevent hydrolysis of the furan group .

How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

Advanced
X-ray crystallography () provides definitive structural clarity. For dynamic issues (e.g., rotamers), variable-temperature NMR or 2D techniques (COSY, NOESY) can distinguish conformational isomers. notes that deuterated DMSO is preferred for resolving sulfonamide proton exchange .

What strategies guide structure-activity relationship (SAR) studies for this compound?

Advanced
Systematic substituent variation (e.g., replacing 3-chlorobenzoyl with fluorophenyl groups) is analyzed via bioactivity assays. and highlight using molecular docking to predict binding affinity to targets like EGFR or 5-HT receptors. Free-energy perturbation (FEP) calculations can quantify substituent effects on binding .

Which assays are suitable for evaluating its anti-inflammatory potential?

Advanced
High-throughput screening (HTS) against COX-1/COX-2 isoforms using ELISA or fluorescence polarization. suggests combining in vitro assays (e.g., LPS-induced TNF-α suppression in macrophages) with in silico ADMET predictions to prioritize lead candidates .

How do HPLC and NMR differ in assessing purity, and when is each preferred?

Advanced
HPLC (with UV/Vis or MS detection) quantifies impurities at <0.1% levels, while 1^1H NMR detects residual solvents or diastereomers. recommends using charged aerosol detection (CAD) for non-UV-active impurities. Quantitative NMR (qNMR) with internal standards (e.g., maleic acid) is ideal for absolute purity determination .

What methods improve solubility for in vivo studies?

Advanced
Co-solvent systems (PEG-400/water) or nanoformulation (liposomes) enhance aqueous solubility. notes that sulfonamide prodrugs (e.g., acetylated NH) improve bioavailability. Phase solubility studies with cyclodextrins (e.g., HP-β-CD) can identify optimal complexation ratios .

How is compound stability assessed under physiological conditions?

Advanced
Forced degradation studies (acid/base/oxidative stress) monitored via LC-MS identify degradation pathways (e.g., hydrolysis of the furan ring). recommends accelerated stability testing (40°C/75% RH) over 4 weeks. Solid-state stability is assessed using PXRD to detect crystallinity changes .

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